molecular formula C19H14N4 B14339921 5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine CAS No. 105387-96-0

5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B14339921
CAS No.: 105387-96-0
M. Wt: 298.3 g/mol
InChI Key: VKCKOQWDPGZVNS-UHFFFAOYSA-N
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Description

5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.

    Substitution: Substitution reactions involving the amino group at position 4.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . By inhibiting PI3K, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both phenyl groups at positions 5 and 7. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

105387-96-0

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

5,7-diphenylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H14N4/c20-18-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)23-19(17)22-12-21-18/h1-12H,(H2,20,21,22,23)

InChI Key

VKCKOQWDPGZVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=CC=C4

Origin of Product

United States

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